molecular formula C17H22ClN5O3 B5588718 8-{[5-chloro-1-methyl-3-(5-methylisoxazol-3-yl)-1H-pyrazol-4-yl]methyl}-3-methyl-1-oxa-3,8-diazaspiro[4.5]decan-2-one

8-{[5-chloro-1-methyl-3-(5-methylisoxazol-3-yl)-1H-pyrazol-4-yl]methyl}-3-methyl-1-oxa-3,8-diazaspiro[4.5]decan-2-one

カタログ番号 B5588718
分子量: 379.8 g/mol
InChIキー: FRSANXPDCCZGRI-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

8-{[5-chloro-1-methyl-3-(5-methylisoxazol-3-yl)-1H-pyrazol-4-yl]methyl}-3-methyl-1-oxa-3,8-diazaspiro[4.5]decan-2-one is a useful research compound. Its molecular formula is C17H22ClN5O3 and its molecular weight is 379.8 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 379.1411173 g/mol and the complexity rating of the compound is 545. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

科学的研究の応用

Synthesis and Antihypertensive Activity

The synthesis and evaluation of 1-oxa-3,8-diazaspiro[4.5]decan-2-ones, including those with structural similarities to the compound , have shown significant potential in antihypertensive activity. These compounds have been tested as mixed alpha- and beta-adrenergic receptor blockers, demonstrating specific interactions with alpha-adrenoceptors which contribute to their blood pressure-lowering effects. Notably, certain derivatives have shown promise as alpha 2-adrenoceptor antagonists, indicating their potential utility in managing hypertension (Caroon et al., 1981).

Anticancer and Antidiabetic Developments

Research into spirothiazolidines analogs, which share a core structural motif with the compound of interest, has highlighted their potential in treating cancer and diabetes. These studies have identified compounds with significant anticancer activities against human breast carcinoma and liver carcinoma cell lines. Additionally, some derivatives have shown to be potent inhibitors of alpha-amylase and alpha-glucosidase, suggesting their potential as antidiabetic agents. This highlights the versatility of the spiro[4.5]decane framework in therapeutic drug development (Flefel et al., 2019).

ORL1 (Orphanin FQ/Nociceptin) Receptor Agonists

In the search for non-peptide agonists for the ORL1 receptor, compounds based on the 1,3,8-triazaspiro[4.5]decan-4-one scaffold have been discovered and optimized, demonstrating high affinity and selectivity. These findings contribute to the understanding of ORL1 receptor interactions and offer a foundation for developing novel treatments for pain and other conditions mediated by this receptor (Röver et al., 2000).

Antifungal Agents and Chitin Synthase Inhibitors

A series of 2,8-diazaspiro[4.5]decan-1-one derivatives have been synthesized and evaluated for their inhibitory activities against chitin synthase, a key enzyme in fungal cell wall synthesis. These compounds have shown promising antifungal activities, highlighting the potential of diazaspiro[4.5]decan-1-one derivatives as novel antifungal agents and chitin synthase inhibitors, offering a new avenue for antifungal drug development (Li et al., 2019).

特性

IUPAC Name

8-[[5-chloro-1-methyl-3-(5-methyl-1,2-oxazol-3-yl)pyrazol-4-yl]methyl]-3-methyl-1-oxa-3,8-diazaspiro[4.5]decan-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H22ClN5O3/c1-11-8-13(20-26-11)14-12(15(18)22(3)19-14)9-23-6-4-17(5-7-23)10-21(2)16(24)25-17/h8H,4-7,9-10H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FRSANXPDCCZGRI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NO1)C2=NN(C(=C2CN3CCC4(CC3)CN(C(=O)O4)C)Cl)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H22ClN5O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

379.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。